molecular formula C9H9Cl2N3O B14626917 N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide

N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide

Cat. No.: B14626917
M. Wt: 246.09 g/mol
InChI Key: ZTCXEIWSALKHJY-UHFFFAOYSA-N
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Description

N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide is a chemical compound with the molecular formula C8H7Cl2NO. It is also known by other names such as Acetanilide, 2’,6’-dichloro- and 2,6-Dichloroacetanilide . This compound is characterized by the presence of a hydrazinylidene group attached to a 2,6-dichlorophenyl ring, making it a derivative of acetanilide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide typically involves the reaction of 2,6-dichloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:

[ \text{2,6-dichloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Properties

Molecular Formula

C9H9Cl2N3O

Molecular Weight

246.09 g/mol

IUPAC Name

N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide

InChI

InChI=1S/C9H9Cl2N3O/c1-6(15)12-5-13-14-9-7(10)3-2-4-8(9)11/h2-5,14H,1H3,(H,12,13,15)

InChI Key

ZTCXEIWSALKHJY-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/C=N/NC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CC(=O)NC=NNC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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